molecular formula C9H8ClNO3 B8472151 Methyl 2-acetyl-6-chloroisonicotinate

Methyl 2-acetyl-6-chloroisonicotinate

Cat. No.: B8472151
M. Wt: 213.62 g/mol
InChI Key: VUMVDOQDOOEHTE-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-chloroisonicotinate is a pyridine derivative featuring a chloro substituent at the 6-position, an acetyl group at the 2-position, and a methyl ester at the 4-position. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning and functional groups dictate biological activity and synthetic utility .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-acetyl-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3

InChI Key

VUMVDOQDOOEHTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 2-acetyl-6-chloroisonicotinate and analogous compounds derived from the evidence:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Structural Similarity Key Differences
This compound C9H8ClNO3 Cl (6), Acetyl (2), COOCH3 (4) Ester, Acetyl, Chloro Reference Reference compound for comparison
Methyl 2-chloro-6-methoxyisonicotinate C8H8ClNO3 Cl (2), OCH3 (6), COOCH3 (4) Ester, Methoxy, Chloro 0.94 (CID:13339618) Methoxy replaces acetyl; Cl at 2 vs. 6
Ethyl 2-chloro-6-methoxyisonicotinate C9H10ClNO3 Cl (2), OCH3 (6), COOC2H5 (4) Ester, Methoxy, Chloro 0.97 Ethyl ester vs. methyl ester
2-Chloro-6-methylisonicotinic acid C7H6ClNO2 Cl (6), CH3 (2), COOH (4) Carboxylic acid, Chloro 0.85 Carboxylic acid replaces ester; CH3 vs. acetyl
Methyl 6-chloro-2-methoxynicotinate C8H8ClNO3 Cl (6), OCH3 (2), COOCH3 (4) Ester, Methoxy, Chloro 0.84 Methoxy at 2 vs. acetyl at 2
Methyl 6-chloro-5-ethyl-2-iodonicotinate C9H9ClINO2 Cl (6), I (2), C2H5 (5) Ester, Iodo, Ethyl N/A Iodo and ethyl substituents

Key Observations

Substituent Position and Electronic Effects :

  • Methyl 2-chloro-6-methoxyisonicotinate (similarity 0.94) shares the ester and chloro groups but replaces the acetyl with methoxy. Methoxy’s electron-donating nature may reduce electrophilicity compared to the acetyl group, altering reactivity in nucleophilic substitutions .
  • Ethyl 2-chloro-6-methoxyisonicotinate (similarity 0.97) highlights the impact of ester alkyl chain length. Ethyl esters typically exhibit slower hydrolysis rates than methyl esters due to steric effects .

Functional Group Interconversion :

  • 2-Chloro-6-methylisonicotinic acid (similarity 0.85) replaces the ester with a carboxylic acid, significantly altering solubility (higher polarity) and reactivity (e.g., acid-catalyzed decarboxylation) .

Halogen Variation: Methyl 6-chloro-5-ethyl-2-iodonicotinate introduces iodine, which increases molecular weight (325.53 g/mol vs.

Positional Isomerism :

  • Methyl 6-chloro-2-methoxynicotinate (similarity 0.84) demonstrates how substituent positions affect aromatic ring electronics. Methoxy at 2 vs. acetyl at 2 alters resonance stabilization and hydrogen-bonding capacity .

Research Implications and Data Gaps

While structural similarities are well-documented, experimental data on physicochemical properties (e.g., melting points, solubility) and reactivity (e.g., hydrolysis rates, catalytic interactions) for this compound are absent in the evidence. Comparative studies using techniques like gas chromatography (as in ) or mass spectrometry could elucidate volatility and fragmentation patterns. Further synthesis and characterization are recommended to bridge these gaps.

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